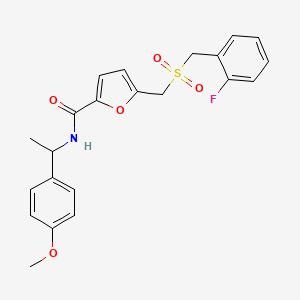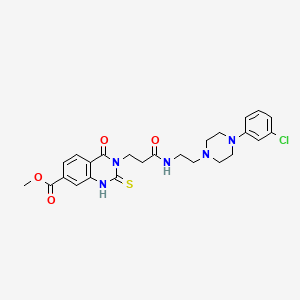![molecular formula C17H15N3O4S B2895220 7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide CAS No. 1797284-55-9](/img/structure/B2895220.png)
7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1. Heterocyclic Compound Synthesis
Novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound of interest, have been synthesized. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibited anti-inflammatory and analgesic activities, indicating their potential for drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
2. CCR5 Antagonist Synthesis
A practical synthesis method for an orally active CCR5 antagonist, related to the chemical structure of interest, has been developed. This compound shows promise in the field of HIV-1 infection treatment by blocking the CCR5 receptor, which is crucial for the virus's entry into cells (T. Ikemoto et al., 2005).
3. Antitumor Agents
The synthesis and chemistry of imidazotetrazines, which share a similar complex heterocyclic structure, have been studied for their antitumor properties. These compounds have shown curative activity against certain types of leukemia, highlighting the therapeutic potential of complex heterocyclic compounds in oncology (M. Stevens et al., 1984).
4. Anticholinesterase Activity
Compounds based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, which are related to the compound , have been synthesized and evaluated for their anticholinesterase action. These compounds were potent inhibitors, indicating potential applications in treating diseases like Alzheimer's (Weiming Luo et al., 2005).
5. Novel Benzotriazoloazepine Derivatives
Benzotriazoloazepine derivatives, starting from a compound structurally related to 7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide, have been synthesized. These compounds exhibited anticonvulsant activities, indicating their potential use in epilepsy treatment (Wei Zhang et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as flavonoids, are known to interact with a variety of molecular targets, including enzymes, receptors, and ion channels .
Mode of Action
For example, flavonoids typically exert their effects by binding to proteins and modulating their activity .
Biochemical Pathways
Flavonoids and related compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Result of Action
Compounds with similar structures, such as flavonoids, have been shown to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Eigenschaften
IUPAC Name |
7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-23-11-6-2-4-9-8-12(24-13(9)11)15(21)20-17-19-10-5-3-7-18-16(22)14(10)25-17/h2,4,6,8H,3,5,7H2,1H3,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWAUMLKMRWTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2895137.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)

![4-butoxy-N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2895145.png)

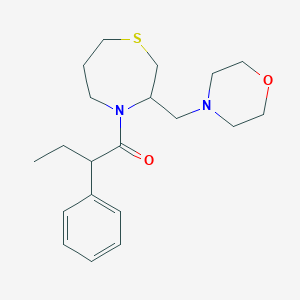
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2895150.png)
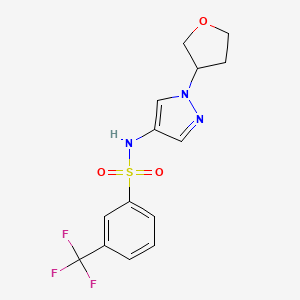
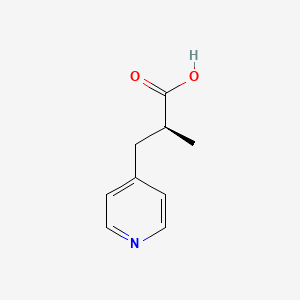
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)
